N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Selective fluorination of the aromatic ring using reagents such as Selectfluor in the presence of silver carbonate.
Amide Formation: Coupling of the fluorinated nitroaromatic compound with a suitable amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Research: Employed as a reagent or intermediate in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The presence of fluorine and nitro groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-nitrophenyl)-N’-(4-fluorophenyl)thiourea
- Methanone, (2-fluorophenyl)[2-(methylamino)-5-nitrophenyl]-
Uniqueness
N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C19H17F2N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17F2N3O4/c20-14-3-1-12(2-4-14)7-8-23-11-13(9-18(23)25)19(26)22-17-10-15(24(27)28)5-6-16(17)21/h1-6,10,13H,7-9,11H2,(H,22,26) |
InChI Key |
HMVJTEAIYXNQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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